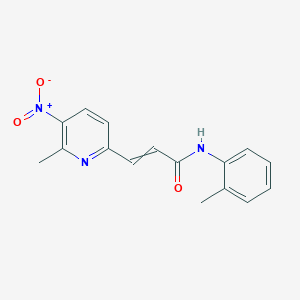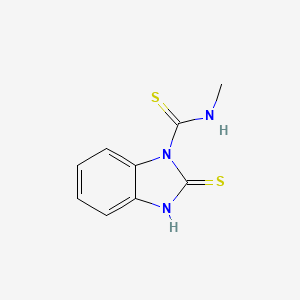
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide is a heterocyclic compound that belongs to the benzimidazole family
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of N-methylbenzimidazole with carbon disulfide in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: A parent compound with a simpler structure.
Thiabendazole: A benzimidazole derivative with antifungal properties.
Albendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
N-Methyl-2-sulfanylidene-2,3-dihydro-1H-benzimidazole-1-carbothioamide is unique due to the presence of both a thioamide group and a benzimidazole ring, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
87504-26-5 |
|---|---|
Fórmula molecular |
C9H9N3S2 |
Peso molecular |
223.3 g/mol |
Nombre IUPAC |
N-methyl-2-sulfanylidene-3H-benzimidazole-1-carbothioamide |
InChI |
InChI=1S/C9H9N3S2/c1-10-8(13)12-7-5-3-2-4-6(7)11-9(12)14/h2-5H,1H3,(H,10,13)(H,11,14) |
Clave InChI |
DGVORAIGIDADAD-UHFFFAOYSA-N |
SMILES canónico |
CNC(=S)N1C2=CC=CC=C2NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-Dibromobicyclo[2.2.2]octane](/img/structure/B14387329.png)

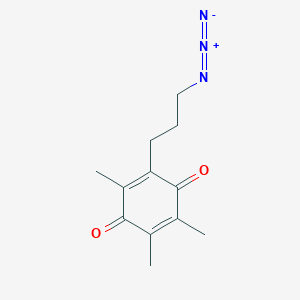

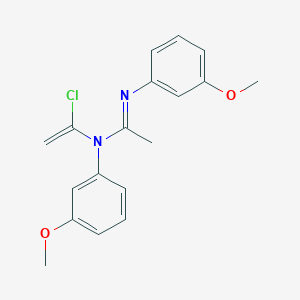
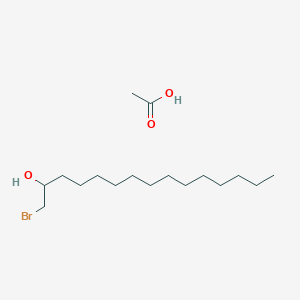

![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)
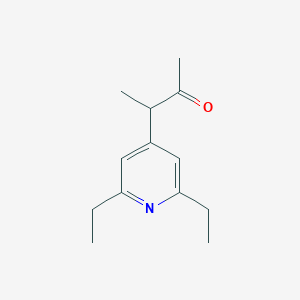
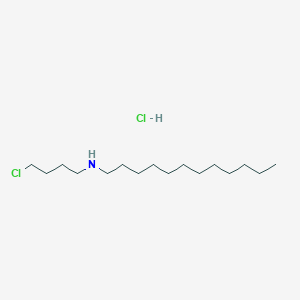
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
